molecular formula C2H4 B1611833 (Z)-Ethylene-1,2-d2 CAS No. 2813-62-9

(Z)-Ethylene-1,2-d2

Cat. No. B1611833
CAS RN: 2813-62-9
M. Wt: 30.07 g/mol
InChI Key: VGGSQFUCUMXWEO-QDNHWIQGSA-N
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Description

(Z)-Ethylene-1,2-d2 is a deuterated form of ethylene, which is an unsaturated hydrocarbon compound that is widely used in the petrochemical, chemical, and pharmaceutical industries. It is a colorless and odorless gas that is highly flammable and can be found in the form of a liquid at low temperatures. (Z)-Ethylene-1,2-d2 has a wide range of applications in scientific research due to its unique properties.

Scientific Research Applications

(Z)-Ethylene-1,2-d2 has a wide range of applications in scientific research. It is commonly used as a tracer molecule in studies of plant and animal metabolism, as it can be used to label and trace the pathways of metabolic pathways. It is also used in studies of plant and animal physiology, as it can be used to study the effects of ethylene on plant and animal physiology. Additionally, (Z)-Ethylene-1,2-d2 is used in studies of the effects of environmental stressors on plants, as it can be used to measure the effects of environmental stressors on plant physiology.

Mechanism Of Action

(Z)-Ethylene-1,2-d2 is an unsaturated hydrocarbon compound that is capable of reacting with other molecules. It can react with oxygen to form ethylene oxide, which is then further oxidized to form ethylene glycol. Additionally, (Z)-Ethylene-1,2-d2 can react with water to form ethylene glycol and formic acid. These reactions are catalyzed by enzymes, such as the enzyme ethylene hydroxylase.

Biochemical And Physiological Effects

(Z)-Ethylene-1,2-d2 has a wide range of biochemical and physiological effects. It has been shown to act as a growth regulator in plants, as it can stimulate the production of ethylene, which is a hormone that is involved in the regulation of plant growth and development. Additionally, (Z)-Ethylene-1,2-d2 has been shown to have an inhibitory effect on the growth of certain bacteria, as well as an inhibitory effect on the growth of certain fungi. In animals, (Z)-Ethylene-1,2-d2 has been shown to act as an anesthetic, as it can cause a decrease in the activity of the nervous system.

Advantages And Limitations For Lab Experiments

(Z)-Ethylene-1,2-d2 has a number of advantages for laboratory experiments. It is a relatively inexpensive compound and is easy to obtain, which makes it ideal for use in laboratory experiments. Additionally, (Z)-Ethylene-1,2-d2 is a non-toxic compound, which makes it safe to handle in the laboratory. However, there are some limitations to the use of (Z)-Ethylene-1,2-d2 in laboratory experiments. It has a low vapor pressure, which can make it difficult to use in laboratory experiments. Additionally, (Z)-Ethylene-1,2-d2 is a flammable compound, which can pose a safety hazard in the laboratory.

Future Directions

For (Z)-Ethylene-1,2-d2 include the development of new methods for its synthesis, the development of new applications for its use in scientific research, and the exploration of its potential therapeutic applications. Additionally, further research is needed to better understand the biochemical and physiological effects of (Z)-Ethylene-1,2-d2 and to develop new methods for its use in laboratory experiments. Finally, further research is needed to explore the potential environmental impacts of (Z)-Ethylene-1,2-d2 and to develop strategies for its safe and responsible use.

properties

IUPAC Name

1,2-dideuterioethene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4/c1-2/h1-2H2/i1D,2D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGGSQFUCUMXWEO-QDNHWIQGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C=C[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

30.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-Ethylene-1,2-d2

CAS RN

2813-62-9
Record name (Z)-Ethylene-1,2-d2
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002813629
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Synthesis routes and methods I

Procedure details

The increase in the activity of metathesis catalysts by means of salts was likewise examined in Inorganica Chimica Acta 359 (2006) 2910-2917. The influences of tin chloride, tin bromide, tin iodide, iron(II) chloride, iron(II) bromide, iron(III) chloride, cerium(III) chloride*7H2O, ytterbium(H) chloride, antimony trichloride, gallium dichloride and aluminium trichloride on the self-metathesis of 1-octene to form 7-tetradecene and ethylene were studied. When the Grubbs (I) catalyst was used, a significant improvement in the conversion of 7-tetradecene was observed on addition of tin chloride or tin bromide (Table 1). Without the addition of a salt, a conversion of 25.8% was achieved, when SnCl2*2H2O was added the conversion rose to 68.5% and when tin bromide was added it rose to 71.9%. Addition of tin iodide significantly reduced the conversion from 25.8% to 4.1%. However, in combination with the Grubbs (II) catalyst, all three tin salts lead to only slight improvements in conversion from 76.3% (reference experiment without addition) to 78.1% (SnCl2), to 79.5% (SnBr2) and 77.6% (SnI2). When the “Phobcats” [Ru(phobCy)2Cl2 (=ChPh)] is used, the conversion is reduced from 87.9% to 80.8% by addition of SnCl2, to 81.6% by addition of SnBr2 and to 73.9% by addition of SnI2. When iron(II) salts are used in combination with the Grubbs (1) catalyst, the increase in conversion when iron(II) bromide is used is higher than when iron(II) chloride is used. It may be noted that regardless of the type of catalyst used, the conversion is always higher when bromides are used than when the corresponding chlorides are used.
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Synthesis routes and methods II

Procedure details

The increase in activity of metathesis catalysts brought about by salts has likewise been studied in Inorganica Chimica Acta 359 (2006) 2910-2917. The influences of tin chloride, tin bromide, tin iodide, iron(II) chloride, iron(II) bromide, iron(III) chloride, cerium(III) chloride*7H2O, ytterbium(III) chloride, antimony trichloride, gallium dichloride and aluminium trichloride on the self-metathesis of 1-octene to form 7-tetradecene and ethylene were examined. When using the Grubbs (I) catalyst, a significant improvement in the conversion to 7-tetradecene was observed when tin chloride or tin bromide was added (Table 1; catalyst 1). Without addition of salt, a conversion of 25.8% was achieved; when 5 nCl2*2H2O was added, the conversion rose to 68.5% and when tin bromide was added it rose to 71.9%. Addition of tin iodide resulted in a significant decrease in the conversion from 25.8% to 4.1%. In combination with the Grubbs (II) catalyst (Table 1; catalyst 2), on the other hand, all three tin salts led to only slight improvements in yield from 76.3% (reference experiment without addition) to 78.1% (SnCl2), to 79.5% (SnBr2) and 77.6% (SnI2). When “phobcat” [Ru(phobCy)2Cl2(═ChPh)] is used (Table 1; catalyst 3), the conversion is decreased from 87.9% to 80.8% by addition of SnCl2, to 81.6% by SnBr2 and to 73.9% by SnI2. When iron(II) salts are used in combination with the Grubbs (I) catalyst (Table 3; catalyst 1), the increase in conversion when using iron(II) bromide is higher than when using iron(II) chloride. It may be remarked that, regardless of the type of catalyst used, the conversion when bromides are used is always higher than when the corresponding chlorides are used.
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Synthesis routes and methods III

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In still another approach, an admixture of BF3 /methanol/methyl isobutyrate in a molar ratio of 1:1:0.5 was introduced to the top of a countercurrent stripping column while nitrogen was passed through the bottom of the column under atmospheric pressure at a temperature of 80° C. The effort to preferentially strip the BF3 was unsuccessful. Analysis showed that no BF3 was removed by this technique. Methyl propionate is produced from ethylene and BF3.CH3OH.
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BF3 methanol methyl isobutyrate
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Synthesis routes and methods IV

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Ethylene, propylene and dicyclopentadiene were solution-polymerized at a temperature of 56° C. and a pressure of 2 atmospheres in the presence of a catalyst composed of a 0.5 mmol/1 hexane solution of VOCl3 and a 2.5 mmole/1 hexane solution of (C2H5)1.5 AlCl1.5. The volume ratio of propylene to ethylene was maintained at 3:2.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(Z)-Ethylene-1,2-d2
Reactant of Route 2
(Z)-Ethylene-1,2-d2
Reactant of Route 3
(Z)-Ethylene-1,2-d2
Reactant of Route 4
(Z)-Ethylene-1,2-d2
Reactant of Route 5
(Z)-Ethylene-1,2-d2
Reactant of Route 6
(Z)-Ethylene-1,2-d2

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